BTK Biochemical Potency: Sub-Nanomolar IC50 Distinguishes This Compound from Structurally Divergent Pyrimidine-4-Carboxamide BTK Inhibitors
The target compound is reported as Example 99.100 in patent US20240083900 with a BTK IC50 of 1 nM in an in vitro enzymatic assay [1]. This places it among the most potent BTK inhibitors in the pyrimidine-4-carboxamide series. By comparison, other pyrimidine-4-carboxamide analogues disclosed in the same patent family (e.g., Example 236, IC50 = 5.5 nM) show approximately 5-fold lower potency, while Example 101 (a pyrazolopyrazine scaffold) achieves the same 1 nM potency but with a completely different core structure [2]. The combination of sub-nanomolar potency and a distinct pyrimidine-pyrrolidine-thiophene architecture differentiates this compound from the broader BTK inhibitor landscape.
| Evidence Dimension | BTK enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | US20240083900 Example 236 (IC50 = 5.5 nM); Example 101 (IC50 = 1 nM, pyrazolopyrazine core) |
| Quantified Difference | 5.5-fold more potent than Example 236; equipotent to Example 101 but with a distinct chemical scaffold |
| Conditions | BTK in vitro biochemical assay (BindingDB-curated data from patent US20240083900) |
Why This Matters
For BTK-targeted drug discovery, the 1 nM IC50 combined with a unique chemotype provides a structurally differentiated starting point for lead optimization, potentially circumventing intellectual property constraints and offering novel selectivity profiles compared to pyrazolopyrazine-based BTK inhibitors.
- [1] BindingDB Entry BDBM658441. Target: Tyrosine-protein kinase BTK. Ligand: US20240083900, Example 99.100. IC50: 1 nM. View Source
- [2] BindingDB Entry BDBM658410. Target: Tyrosine-protein kinase BTK. Ligand: US20240083900, Example 236. IC50: 5.5 nM. View Source
